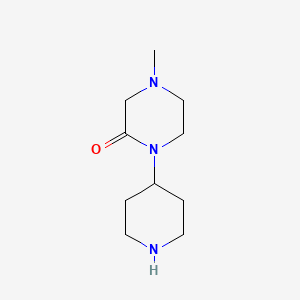

4-Methyl-1-(piperidin-4-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-methyl-1-piperidin-4-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-6-7-13(10(14)8-12)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHSWQWNHWKDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features, including a piperazine ring substituted with a methyl and a piperidinyl group, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 206.29 g/mol. The compound's structure is characterized by:

- A piperazine ring

- A methyl group at the 4-position

- A piperidinyl substituent at the 1-position

This configuration contributes to its interaction with various biological targets.

Research indicates that compounds with similar structures can interact with specific protein targets, notably the serine/threonine-protein kinase B-Raf , which plays a crucial role in cell signaling pathways. The mode of action typically involves non-covalent interactions that alter the conformation and activity of target proteins, leading to changes in cellular signaling and function.

Target Proteins

- Dopamine Receptors : The compound has been explored for its affinity towards dopamine receptors, particularly D2 receptors, which are significant in neuropharmacology and the treatment of disorders like schizophrenia and Parkinson's disease.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study demonstrated that derivatives of this compound could serve as probes for mapping dopamine receptor binding sites, indicating its relevance in neuropharmacology.

- Antitumor Research :

-

Pharmacokinetics :

- Piperazine derivatives are known to modulate pharmacokinetic properties, enhancing drug efficacy through improved bioavailability and reduced side effects.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1-(piperidin-4-yl)piperazin-2-one is primarily studied for its interactions with various biological targets, particularly in the context of neurological disorders. Its derivatives are being investigated for their potential use in:

- Dopamine Receptor Modulation : Research indicates that derivatives of this compound may interact with dopamine D2 receptors, which play a crucial role in the treatment of conditions such as schizophrenia and Parkinson's disease. These interactions are significant for understanding the mechanisms underlying these disorders and developing targeted therapies.

- Antidepressant Development : Piperidine derivatives have shown promise in the development of antidepressant drugs. The structural characteristics of this compound contribute to its potential efficacy in modulating mood disorders.

Antimicrobial and Antiviral Activities

The compound has also been explored for its antimicrobial and antiviral properties:

- Antimicrobial Activity : Certain derivatives exhibit antimicrobial effects against resistant strains of pathogens, making them candidates for further development in treating infections.

- Antiviral Research : The piperidine structure is associated with antiviral activity, suggesting that this compound could be beneficial in developing antiviral agents.

Synthetic Applications

In addition to its biological applications, this compound serves as a valuable reagent and building block in synthetic organic chemistry:

- Chemical Synthesis : It is utilized in the synthesis of various complex molecules due to its unique structural features, which allow for modifications that can lead to new compounds with desirable properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Dopamine Receptor Binding | Investigated binding affinity at D2 receptors; potential therapeutic implications for neuropsychiatric disorders. | |

| Antimicrobial Efficacy | Evaluated against resistant strains; demonstrated significant activity. | |

| Synthesis Techniques | Developed methods for synthesizing derivatives with improved pharmacological profiles. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperazin-2-one Derivatives

Piperazin-2-one derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Piperazin-2-one Analogues

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Piperidine rings are less prone to oxidative metabolism than vinyl groups, suggesting enhanced stability for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.